molecular formula C27H26N4O3 B12046465 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide

Cat. No.: B12046465
M. Wt: 454.5 g/mol
InChI Key: JYPNBRZXZWBCJV-RDRPBHBLSA-N
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Description

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group attached to a complex aromatic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanohydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 3-(4,5-diphenyl-1H-imidazol-1-yl)propanoic acid hydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The detailed steps are as follows:

  • Dissolve 3,4-dimethoxybenzaldehyde and 3-(4,5-diphenyl-1H-imidazol-1-yl)propanoic acid hydrazide in ethanol.
  • Add a few drops of acetic acid as a catalyst.
  • Heat the reaction mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitate.
  • Wash the precipitate with cold ethanol and dry it under vacuum to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanohydrazide
  • **N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanohydrazide

Uniqueness

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanohydrazide stands out due to its unique combination of aromatic systems and functional groups, which confer specific chemical and biological properties. Its structural complexity allows for diverse applications and makes it a valuable compound in various fields of research.

Properties

Molecular Formula

C27H26N4O3

Molecular Weight

454.5 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(4,5-diphenylimidazol-1-yl)propanamide

InChI

InChI=1S/C27H26N4O3/c1-33-23-14-13-20(17-24(23)34-2)18-29-30-25(32)15-16-31-19-28-26(21-9-5-3-6-10-21)27(31)22-11-7-4-8-12-22/h3-14,17-19H,15-16H2,1-2H3,(H,30,32)/b29-18+

InChI Key

JYPNBRZXZWBCJV-RDRPBHBLSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CCN2C=NC(=C2C3=CC=CC=C3)C4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CCN2C=NC(=C2C3=CC=CC=C3)C4=CC=CC=C4)OC

Origin of Product

United States

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